molecular formula C15H19NO2S2 B061174 Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester CAS No. 178408-12-3

Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester

Katalognummer B061174
CAS-Nummer: 178408-12-3
Molekulargewicht: 309.5 g/mol
InChI-Schlüssel: XMAZPOZDXQGUAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as thiram, and it is widely used as a fungicide and pesticide in agriculture. However, in

Wirkmechanismus

The mechanism of action of carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester is complex and not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins in cells. For example, thiram has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in neurotransmitter signaling. Thiram has also been shown to inhibit the activity of various transporters, channels, and receptors in cells.
Biochemical and Physiological Effects:
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester has been shown to have various biochemical and physiological effects. For example, it has been shown to induce oxidative stress, which can lead to cell death. Thiram has also been shown to induce apoptosis, which is a form of programmed cell death. Additionally, thiram has been shown to cause DNA damage and inhibit DNA repair mechanisms in cells.

Vorteile Und Einschränkungen Für Laborexperimente

Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester has several advantages for lab experiments. For example, it is readily available, stable, and relatively inexpensive. However, it also has some limitations. For example, thiram is toxic and can be hazardous if not handled properly. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester. Some possible areas of investigation include:
1. Further studies on the mechanism of action of thiram and its effects on various enzymes and proteins in cells.
2. Development of new methods for synthesizing thiram that are more efficient and environmentally friendly.
3. Investigation of the potential applications of thiram in nanotechnology and biotechnology.
4. Exploration of the potential use of thiram as a therapeutic agent for various diseases, including cancer and viral infections.
5. Investigation of the environmental impact of thiram and its potential to cause harm to non-target organisms.
Conclusion:
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester is a chemical compound that has shown great potential for applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on thiram is needed to fully understand its potential applications and limitations.

Synthesemethoden

The synthesis of carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester can be achieved through the reaction between carbon disulfide and 1,3-dichloro-2-propanol in the presence of sodium hydroxide. The resulting product is then treated with phenylmagnesium bromide to obtain the final product.

Wissenschaftliche Forschungsanwendungen

Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, thiram has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In material science, it has been used as a crosslinking agent for rubber and plastics. In environmental science, it has been used as a soil fungicide and as a means of controlling fungal diseases in plants.

Eigenschaften

CAS-Nummer

178408-12-3

Produktname

Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, phenylmethyl ester

Molekularformel

C15H19NO2S2

Molekulargewicht

309.5 g/mol

IUPAC-Name

benzyl N-(4,4-dimethyl-3-oxopentanoyl)carbamodithioate

InChI

InChI=1S/C15H19NO2S2/c1-15(2,3)12(17)9-13(18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18,19)

InChI-Schlüssel

XMAZPOZDXQGUAZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(=O)NC(=S)SCC1=CC=CC=C1

Kanonische SMILES

CC(C)(C)C(=O)CC(=O)NC(=S)SCC1=CC=CC=C1

Andere CAS-Nummern

178408-12-3

Synonyme

N-benzylsulfanylcarbothioyl-4,4-dimethyl-3-oxo-pentanamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.